(S, R,S)-AHPC-PEG6-NHS ester

PROTAC Ternary Complex Linker Length Optimization

(S,R,S)-AHPC-PEG6-NHS ester is a heterobifunctional building block used in PROTAC (Proteolysis Targeting Chimera) research. It comprises a von Hippel-Lindau (VHL) E3 ligase ligand based on the (S,R,S)-AHPC scaffold, a six-unit polyethylene glycol (PEG6) linker, and an N-hydroxysuccinimide (NHS) ester terminal group.

Molecular Formula C42H61N5O14S
Molecular Weight 892.0 g/mol
Cat. No. B13706073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S, R,S)-AHPC-PEG6-NHS ester
Molecular FormulaC42H61N5O14S
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O
InChIInChI=1S/C42H61N5O14S/c1-29-38(62-28-44-29)31-7-5-30(6-8-31)26-43-40(53)33-25-32(48)27-46(33)41(54)39(42(2,3)4)45-34(49)11-13-55-15-17-57-19-21-59-23-24-60-22-20-58-18-16-56-14-12-37(52)61-47-35(50)9-10-36(47)51/h5-8,28,32-33,39,48H,9-27H2,1-4H3,(H,43,53)(H,45,49)/t32-,33+,39-/m1/s1
InChIKeyQCRIUCOZXHVPKS-DPGJCAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG6-NHS ester: VHL-Based PROTAC Building Block for Amine-Targeted Conjugation


(S,R,S)-AHPC-PEG6-NHS ester is a heterobifunctional building block used in PROTAC (Proteolysis Targeting Chimera) research. It comprises a von Hippel-Lindau (VHL) E3 ligase ligand based on the (S,R,S)-AHPC scaffold, a six-unit polyethylene glycol (PEG6) linker, and an N-hydroxysuccinimide (NHS) ester terminal group [1]. This compound enables the covalent attachment of the VHL-recruiting moiety to primary amine-containing target protein ligands, facilitating the modular assembly of PROTAC degraders for targeted protein degradation applications .

VHL-recruiting PROTAC assembly
Amine-reactive NHS ester for ligand conjugation
PEG6 linker for ternary complex geometry studies

(S,R,S)-AHPC-PEG6-NHS ester: Why Linker Length and Composition Preclude Simple Analog Substitution


Substituting (S,R,S)-AHPC-PEG6-NHS ester with other in-class VHL-PEG-NHS conjugates—such as PEG4 or PEG8 variants—or with alkyl-based linkers is not functionally neutral. The linker length and composition directly govern the geometry and stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase, as well as the physicochemical properties of the resulting degrader [1]. Empirical evidence from PROTAC optimization campaigns demonstrates that changes as small as two ethylene glycol units can shift degradation potency from effective to inert, as the linker modulates the radius of collision between E3 ligase and target protein, the likelihood of adopting a ubiquitination-competent geometry, and the molecule's solubility and permeability profile [2][3]. Consequently, generic substitution without empirical validation risks compromising degradation efficiency, cellular permeability, and overall pharmacological performance.

Linker Length: PEG4 may be too short; PEG8 may introduce excessive conformational entropy, shifting degradation potency.
Linker Composition: Alkyl linkers may compromise aqueous solubility and increase non-specific binding vs. PEG6.
Conjugation Chemistry: Non-NHS ester alternatives (tosylate, click) require different conditions that may affect biomolecule integrity.

(S,R,S)-AHPC-PEG6-NHS ester: Quantitative Differentiation Against PEG4, PEG8, and Alkyl Alternatives


(S,R,S)-AHPC-PEG6-NHS ester: PEG6 Linker Provides Optimal Span for Ternary Complex Formation Compared to PEG4 and PEG8 Homologs

The PEG6 linker in (S,R,S)-AHPC-PEG6-NHS ester provides a conformational span that optimally bridges the ~3 nm distance between E3 ligase and target protein pockets, a distance that PEG4 linkers (spanning 4 ethylene glycol units) may be insufficient to fully accommodate and that PEG8 linkers (8 units) may exceed, leading to entropic penalties and reduced productive ternary complex formation [1][2]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, with PEG6 representing the balanced midpoint that avoids both steric strain (from short linkers) and excessive conformational breathing (from long linkers) [1].

PEG6 vs. PEG4/PEG8 Span
Class-level
PEG6 provides ~3 nm span; PEG4 may under-sample productive geometries, PEG8 may increase entropic penalty. Reported up to 10-fold residence time difference from PEG4 to PEG8.
Supports linker length context for ternary complex stability.
Class-level inference; system-dependent verification needed.
PROTAC Ternary Complex Linker Length Optimization

(S,R,S)-AHPC-PEG6-NHS ester: PEG6 Linker Balances Aqueous Solubility and Passive Permeability Superior to Alkyl Alternatives

The PEG6 linker in (S,R,S)-AHPC-PEG6-NHS ester provides a favorable balance between aqueous solubility and passive membrane permeability, a property that distinguishes it from purely alkyl-based linkers. Comparative permeability studies demonstrate that at matched lipophilicity, alkyl-linked degraders exhibit higher permeability in parallel artificial membrane assays compared to PEGylated analogues [1]. However, alkyl linkers compromise aqueous solubility and increase non-specific binding, limiting their utility in aqueous biological environments [1]. The PEG6 linker, by presenting multiple ether oxygens, maintains sufficient polarity to shield hydrophobic warheads, enhancing plasma exposure and cell permeability without the solubility penalties associated with alkyl chains [2].

PEG6 vs. Alkyl Solubility-Permeability
Class-level
PEG6 balances aqueous solubility and passive permeability; alkyl linkers show higher PAMPA permeability but reduced solubility and more non-specific binding.
Supports solubility-permeability balance for linker selection.
Comparative permeability studies; class-level inference.
PROTAC Linker Solubility Permeability

(S,R,S)-AHPC-PEG6-NHS ester: VHL Ligand Enables Tissue-Selective Degradation Versus Broadly Expressed CRBN Systems

The VHL ligand in (S,R,S)-AHPC-PEG6-NHS ester recruits the von Hippel-Lindau E3 ligase, which exhibits tissue-specific expression patterns distinct from the more ubiquitously expressed cereblon (CRBN) E3 ligase targeted by immunomodulatory drug (IMiD)-based PROTAC linkers . In a direct comparative study of SARS-CoV-2 macrodomain-targeting PROTACs, VHL-based degraders with PEG linkers of 3-5 ethylene glycol subunits exhibited IC50 values ranging from 50-70 μM in competitive HTRF assays, whereas switching the E3 ligase recruitment to CRBN, combined with linker length and rigidity optimization, yielded PROTACs with IC50 values of 1-5 μM [1]. This demonstrates that VHL-based PROTACs, such as those assembled from (S,R,S)-AHPC-PEG6-NHS ester, offer an alternative degradation profile that may be advantageous for targets expressed in VHL-positive tissues or when CRBN-mediated degradation is undesirable.

VHL vs. CRBN Recruitment
Cross-study
VHL-based PROTACs (PEG3-5): IC50 50–70 μM; CRBN-based: IC50 1–5 μM in HTRF assay (SARS-CoV-2 macrodomain). CRBN shows 10- to 70-fold higher potency in this system.
Supports VHL-dependent degradation profile when CRBN recruitment is undesirable.
Cross-study comparable; target-specific context.
PROTAC E3 Ligase VHL CRBN Selectivity

(S,R,S)-AHPC-PEG6-NHS ester: NHS Ester Enables Quantitative Amine Conjugation Versus Click Chemistry or Tosylate Alternatives

The NHS ester functional group in (S,R,S)-AHPC-PEG6-NHS ester enables efficient, quantitative conjugation to primary amine-containing target ligands under mild physiological conditions (pH 7.2-9.0), forming stable amide bonds [1]. This contrasts with alternative linker functionalization strategies such as tosylate leaving groups (e.g., (S,R,S)-AHPC-PEG6-Tos) or azide/alkyne click chemistry handles (e.g., (S,R,S)-AHPC-PEG6-Alkyne), which require either harsher reaction conditions, copper catalysts, or strain-promoted cycloaddition systems that may introduce additional synthetic complexity or compatibility issues with sensitive biomolecules [2]. The NHS ester half-life for hydrolysis is approximately 4-5 hours at pH 7.0, providing a practical window for conjugation reactions while minimizing non-specific hydrolysis .

NHS vs. Tosylate/Click
Supporting evidence
NHS ester reacts with primary amines at pH 7.2–9.0, half-life ~4–5 h at pH 7.0; tosylate/click alternatives require harsher or catalyst-dependent conditions.
Supports reproducible amine conjugation for modular PROTAC assembly.
Context-dependent suitability; review reaction compatibility.
PROTAC Conjugation NHS Ester Amine Coupling

(S,R,S)-AHPC-PEG6-NHS ester: Primary Research and Procurement Applications Supported by Differential Evidence


Modular Synthesis of VHL-Recruiting PROTAC Libraries Targeting Proteins with Solvent-Exposed Lysines

Researchers can utilize (S,R,S)-AHPC-PEG6-NHS ester to rapidly conjugate the VHL-PEG6 moiety to amine-functionalized target protein ligands, generating a focused library of PROTAC candidates. The PEG6 linker provides an optimal span for ternary complex formation [1], while the NHS ester ensures efficient amide bond formation under mild conditions [2], enabling parallel synthesis of multiple degraders for empirical linker length optimization.

Tissue-Selective Degradation Studies in VHL-Expressing Cell Lines and Xenograft Models

For targets where CRBN-based degraders exhibit undesirable off-target effects or where VHL expression correlates with disease pathology, (S,R,S)-AHPC-PEG6-NHS ester enables the construction of VHL-recruiting PROTACs that leverage tissue-specific E3 ligase expression . This approach is particularly relevant for oncology targets in renal cell carcinoma or other VHL-associated malignancies.

HaloPROTAC and GFP-HaloTag7 Degradation Assay Development

As demonstrated by the structurally related (S,R,S)-AHPC-PEG6-C4-Cl, which induces degradation of GFP-HaloTag7 in cell-based assays , (S,R,S)-AHPC-PEG6-NHS ester can serve as a precursor for synthesizing HaloPROTAC probes. These probes enable quantitative assessment of VHL-dependent degradation kinetics and ternary complex formation in live-cell imaging and biochemical assays.

Application
Selection Property
Validation Focus
VHL-recruiting PROTAC library synthesis
NHS ester-amine conjugation chemistry
Linker length-dependent degradation efficiency
Tissue-selective degradation in VHL-expressing models
VHL E3 ligase expression context
VHL-dependent degradation selectivity vs. CRBN
HaloPROTAC probe development for live-cell kinetics
Precursor for chloroalkane-functionalized probes
Ternary complex formation and degradation kinetics

Technical Documentation Hub

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11 linked technical documents
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